molecular formula C12H13NO B2580929 1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 198195-11-8

1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B2580929
CAS No.: 198195-11-8
M. Wt: 187.242
InChI Key: KFCXYDJWJRLZDM-UHFFFAOYSA-N
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Description

1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.242. The purity is usually 95%.
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Biological Activity

1-Allyl-2,3-dihydro-1H-indole-5-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The molecular formula of this compound is C12_{12}H13_{13}NO, with a molecular weight of 187.24 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with indole structures can inhibit various cancer cell lines by modulating specific signaling pathways. For instance, indole derivatives have been shown to interact with proteins involved in apoptosis and cell cycle regulation, leading to increased cancer cell death .

Case Study: Mcl-1 Inhibition

A significant study demonstrated that structurally related indole derivatives could inhibit Mcl-1, a protein that plays a crucial role in cancer cell survival. The binding affinity of these compounds to Mcl-1 was found to be in the nanomolar range, indicating strong inhibitory potential. Although specific data on this compound's binding affinity to Mcl-1 is limited, its structural similarity suggests potential activity against this target .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The biological evaluation of various indole-based compounds has shown effectiveness against a range of pathogens. For example, studies have reported that certain indoles exhibit significant antibacterial and antifungal activities, potentially through mechanisms such as disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of indoles are another area of interest. Compounds similar to this compound have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that the compound may possess therapeutic potential for inflammatory diseases .

Summary of Biological Activities

Biological Activity Mechanism References
AnticancerInhibition of Mcl-1; modulation of apoptosis
AntimicrobialDisruption of microbial membranes; metabolic interference
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives like this compound. The presence of specific substituents on the indole ring can significantly influence its biological activity.

Substituent Effect on Activity Reference
Allyl groupEnhances anticancer activity
Aldehyde groupContributes to binding affinity in receptor interactions

Properties

IUPAC Name

1-prop-2-enyl-2,3-dihydroindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h2-4,8-9H,1,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCXYDJWJRLZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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